Assessment of Purported Enzyme Inhibition Activity Against Closest Structural Analogs—Data Integrity Is Insufficient for Procurement Decisions
A BindingDB entry [REF-1] attributed to CHEMBL5419057 reports an IC₅₀ of 30 nM against Mycobacterium tuberculosis recombinant PNP and an IC₅₀ of 81 nM against human PNP. However, the SMILES string displayed on the BindingDB page ([O-]P([O-])(=O)C=Cc1cc(Br)ccc1Sc1c[nH]c2c1nc[nH]c2=O) does not correspond to 4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one. The link between this bioactivity data and the target compound cannot be verified via primary literature or authoritative structural databases. No comparative data for defined structural analogs exists within this dataset. Therefore, this evidence is downgraded to 'Supporting evidence' and cannot be used to substantiate a claim of differentiation.
| Evidence Dimension | IC₅₀ (Enzyme Inhibition) |
|---|---|
| Target Compound Data | 30 nM (Mtb PNP); 81 nM (Human PNP) |
| Comparator Or Baseline | Not applicable—no verified analog data available. |
| Quantified Difference | Cannot be calculated due to unverified target identity and absent comparator. |
| Conditions | Inhibition of recombinant PNP, as per ChEMBL-curated assays (BindingDB entry 50019695). Incubation for 10 min. |
Why This Matters
This data point is currently unreliable for scientific selection because the chemical identity is unconfirmed; procurement decisions based on it would carry high risk.
- [1] BindingDB. BDBM50621919 (CHEMBL5419057). Affinity data for Mtb and human PNP. Ligand identity conflict due to mismatched SMILES. Retrieved 2026-05-03. View Source
